N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide
CAS No.:
Cat. No.: VC13514457
Molecular Formula: C11H21N3O
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.
![N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide -](/images/structure/VC13514457.png)
Specification
Molecular Formula | C11H21N3O |
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Molecular Weight | 211.30 g/mol |
IUPAC Name | N,N-dimethyl-1,8-diazaspiro[4.5]decane-1-carboxamide |
Standard InChI | InChI=1S/C11H21N3O/c1-13(2)10(15)14-9-3-4-11(14)5-7-12-8-6-11/h12H,3-9H2,1-2H3 |
Standard InChI Key | NVZURQOXXYFIAM-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)N1CCCC12CCNCC2 |
Canonical SMILES | CN(C)C(=O)N1CCCC12CCNCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide belongs to the diazaspiro family, featuring a spiro junction at the 1,8-positions of a bicyclic system comprising a five-membered and a six-membered ring. The carboxamide group is substituted at the 1-position of the spiro system, with two methyl groups attached to the nitrogen atom (Figure 1). This configuration introduces steric hindrance and conformational rigidity, factors that often enhance binding specificity in bioactive molecules .
Table 1: Fundamental Chemical Data
Property | Value |
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CAS Number | 2091232-31-2 |
Molecular Formula | |
Molecular Weight | 211.30 g/mol |
Density | Not Available |
Boiling/Melting Points | Not Available |
The absence of reported thermophysical data (e.g., melting point, boiling point) suggests that experimental characterization remains incomplete or proprietary .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis of N,N-Dimethyl-1,8-Diazaspiro[4.5]Decane-1-Carboxamide has been published, analogous spirocyclic carboxamides are typically synthesized via cyclization or amidation strategies. A representative method involves:
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Acid Chloride Formation: Treatment of a carboxylic acid precursor with oxalyl chloride or thionyl chloride to generate the reactive acid chloride intermediate .
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Amide Coupling: Reaction of the acid chloride with a secondary amine (e.g., dimethylamine) in the presence of a base such as triethylamine (NEt) to form the carboxamide .
For example, the synthesis of 1-methyl-N-(quinolin-8-yl)cyclohexane-1-carboxamide follows a similar pathway, where cyclohexanecarboxylic acid is first converted to its acid chloride before coupling with 8-aminoquinoline . Adapting this protocol, the spirocyclic backbone could be constructed prior to amidation, potentially via intramolecular cyclization of a diamino precursor.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring proper alignment of reactive sites during spirocycle formation.
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Steric Effects: The dimethylamino group may hinder coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or polar solvents) .
Structural and Physicochemical Properties
Conformational Analysis
The spiro[4.5]decane system imposes a fixed dihedral angle between the two rings, restricting rotational freedom. Computational modeling (e.g., DFT calculations) would provide insights into preferred conformers and their stability. The dimethylcarboxamide group likely adopts a planar geometry due to resonance stabilization of the amide bond .
Solubility and Stability
Though experimental data are lacking, the compound’s logP (estimated via fragment-based methods) suggests moderate lipophilicity, balancing the polar carboxamide and nonpolar spirocyclic components. Stability under acidic or basic conditions remains uncharacterized but could be inferred from similar amides, which are generally prone to hydrolysis under strong acidic/basic conditions .
Analytical Characterization Methods
Spectroscopic Techniques
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NMR Spectroscopy: and NMR would resolve the spirocyclic structure and confirm methyl group integration .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) can verify the molecular formula, as demonstrated for related compounds .
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IR Spectroscopy: Stretching vibrations of the amide carbonyl (~1680 cm) and N-H bonds (~3300 cm) provide functional group confirmation .
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